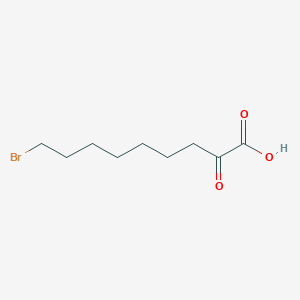
9-Bromo-2-oxononanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-2-oxononanoic acid is an organic compound that belongs to the class of brominated fatty acids It is a derivative of nonanoic acid, where a bromine atom is attached to the ninth carbon and a keto group is present at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-oxononanoic acid can be achieved through several methods. One common approach involves the bromination of 9-oxononanoic acid. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Another method involves the ozonolysis of unsaturated fatty acids, such as oleic acid, followed by bromination. The ozonolysis step generates 9-oxononanoic acid, which can then be brominated to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozonolysis of unsaturated fatty acids followed by bromination. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS) are used under basic conditions.
Major Products
Oxidation: Nonanoic acid derivatives.
Reduction: 9-Bromo-2-hydroxynonanoic acid.
Substitution: Various substituted nonanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
9-Bromo-2-oxononanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Bromo-2-oxononanoic acid involves its interaction with various molecular targets. The bromine atom and keto group make it a reactive molecule that can participate in nucleophilic substitution and redox reactions. These interactions can modulate enzyme activity and affect cellular processes. For example, it can inhibit phospholipase A2, an enzyme involved in the arachidonic acid cascade, leading to reduced production of pro-inflammatory eicosanoids.
Comparison with Similar Compounds
Similar Compounds
9-Oxononanoic acid: Lacks the bromine atom but has similar reactivity due to the keto group.
9-Bromo-nonanoic acid: Lacks the keto group but has similar reactivity due to the bromine atom.
Azelaic acid: A dicarboxylic acid with similar chain length but different functional groups.
Uniqueness
9-Bromo-2-oxononanoic acid is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and potential for diverse applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
CAS No. |
101181-87-7 |
|---|---|
Molecular Formula |
C9H15BrO3 |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
9-bromo-2-oxononanoic acid |
InChI |
InChI=1S/C9H15BrO3/c10-7-5-3-1-2-4-6-8(11)9(12)13/h1-7H2,(H,12,13) |
InChI Key |
URHYALKKCPXTSY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)C(=O)O)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


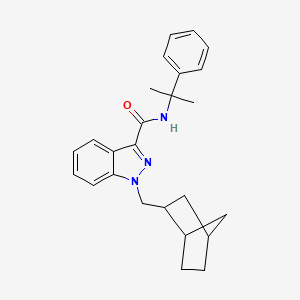

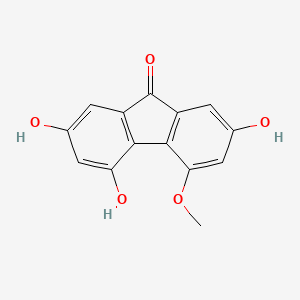
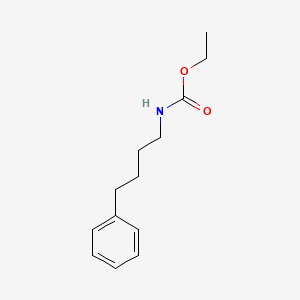

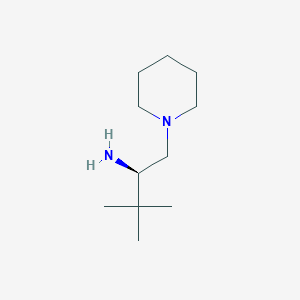

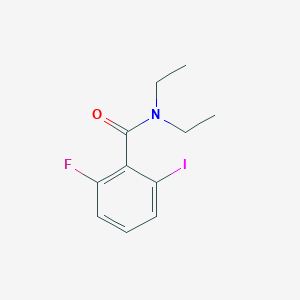
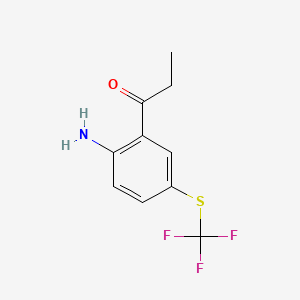

![4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077467.png)

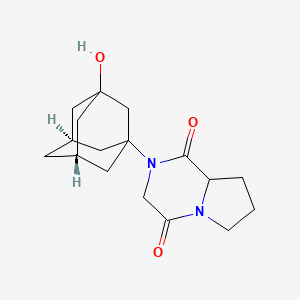
![2-[(1R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]acetonitrile](/img/structure/B14077480.png)
